1-Benzyl-1H-pyrazole-4-boronic acid
Overview
Description
1-Benzyl-1H-pyrazole-4-boronic acid is a chemical compound that is part of a broader class of boronic acids. These compounds are characterized by their boronic acid functional group, which is typically involved in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling, which is a widely used method for forming carbon-carbon bonds in organic synthesis.
Synthesis Analysis
The synthesis of boronic acid derivatives can be complex, involving multiple steps and various catalysts. For instance, the synthesis of bitopic bis(1-pyrazolyl)borates and tris(1-pyrazolyl)borates from diborylated benzene derivatives has been reported, which involves the use of pyrazolyl as a ligand for boron atoms . Another approach for synthesizing o-benzenediboronic acids involves Ir-catalyzed ortho-directed C-H borylation, which can be directed by a pyrazolylaniline-modified boronyl group . These methods highlight the versatility and regioselectivity possible in the synthesis of boronic acid derivatives.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and application in organic synthesis. X-ray single-crystal structure analyses have been used to determine the structure of various boronic acid derivatives, revealing details such as polymeric structures and discrete dimers in the solid state . Additionally, the molecular structure of related pyrazole compounds has been studied using both experimental techniques like X-ray diffraction and theoretical methods such as Hartree–Fock and density functional theory .
Chemical Reactions Analysis
Boronic acids are known for their role in chemical reactions, particularly in cross-coupling reactions. The differentially modified o-benzenediboronic acids synthesized through Ir-catalyzed borylation have been shown to undergo selective oxidation and Suzuki-Miyaura cross-coupling at the modified boronyl groups . Furthermore, the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media can lead to the formation of four-coordinate boron(III) complexes, suggesting a base-promoted disproportionation of arylboronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For example, the crystallization behavior, space group, and cell parameters can be determined through X-ray diffraction studies . Theoretical calculations can provide insights into vibrational frequencies, chemical shift values, molecular electrostatic potential, and frontier molecular orbitals, which are all important for understanding the reactivity and stability of these compounds .
Scientific Research Applications
Synthesis and Chemical Reactions
Regiospecific Synthesis : 1-Benzyl-1H-pyrazole-4-boronic acid is used in the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles containing differentiated 3,4-dicarboxylic acid esters through Suzuki coupling, highlighting its utility in the preparation of complex organic compounds (Dragovich et al., 2007).
Suzuki–Miyaura Cross-Coupling Reactions : This compound plays a critical role in Suzuki–Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds, essential in organic chemistry and pharmaceutical synthesis (Ocansey et al., 2018).
Biological and Pharmaceutical Research
Proteasome Inhibition : While not directly linked to 1-Benzyl-1H-pyrazole-4-boronic acid, related pyrazole boronic acids like Bortezomib have demonstrated significant efficacy as proteasome inhibitors, suggesting potential avenues for research into similar compounds (Pekol et al., 2005).
Antibacterial Properties : Some derivatives of pyrazole, a core structure in 1-Benzyl-1H-pyrazole-4-boronic acid, have shown promising antibacterial properties against NDM-1-positive bacteria, indicating potential for development in antibiotic research (Ahmad et al., 2021).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, suggesting a potential application of 1-Benzyl-1H-pyrazole-4-boronic acid in materials science and engineering (Herrag et al., 2007).
Molecular Interaction and Computational Studies
- Molecular Interaction Studies : Computational studies on pyrazole-based molecules, closely related to 1-Benzyl-1H-pyrazole-4-boronic acid, provide insights into their potential interactions and activities at the molecular level, which is crucial for drug development (Shubhangi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(1-benzylpyrazol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAIAOHYPDQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391716 | |
Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrazole-4-boronic acid | |
CAS RN |
852362-22-2 | |
Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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